5-Bromo-2-(difluoromethyl)-1H-imidazole (CAS 1780273-75-7): A Privileged Pharmacophore Building Block in Modern Drug Discovery
5-Bromo-2-(difluoromethyl)-1H-imidazole (CAS 1780273-75-7): A Privileged Pharmacophore Building Block in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorinated motifs is a proven tactic for optimizing pharmacokinetic and pharmacodynamic profiles. Among these, 5-Bromo-2-(difluoromethyl)-1H-imidazole (CAS 1780273-75-7) has emerged as a highly versatile, privileged building block[1]. This compound elegantly marries the structural utility of the imidazole heterocycle with the unique physicochemical properties of the difluoromethyl (–CF₂H) group, while providing a robust synthetic handle via the bromine atom.
This technical guide provides an in-depth analysis of the structural rationale behind this specific scaffold, alongside field-proven, self-validating synthetic workflows designed for drug development professionals and synthetic chemists.
Physicochemical Profiling & Tautomeric Reality
Before deploying this building block in library synthesis, it is critical to understand its fundamental properties and solution-phase behavior. Notably, in the absence of N1-substitution, the 4-bromo and 5-bromo forms exist in rapid tautomeric equilibrium. Consequently, chemical suppliers often list this compound interchangeably as 4-bromo-2-(difluoromethyl)-1H-imidazole[1].
Table 1: Core Physicochemical Parameters
| Parameter | Value |
| Chemical Name | 5-Bromo-2-(difluoromethyl)-1H-imidazole |
| Common Synonym | 4-Bromo-2-(difluoromethyl)-1H-imidazole |
| CAS Registry Number | 1780273-75-7 |
| Molecular Formula | C₄H₃BrF₂N₂ |
| Molecular Weight | 196.98 g/mol |
| MDL Number | MFCD28556477 |
| InChIKey | ZFBZEPNUMWZNEV-UHFFFAOYSA-N |
| Tautomerism | Rapid 4-bromo/5-bromo equilibrium in solution |
Structural Rationale: The Causality of Scaffold Design
The value of CAS 1780273-75-7 lies in the synergistic effects of its three primary structural components.
The Difluoromethyl (–CF₂H) Group: A Lipophilic H-Bond Donor
Unlike the strongly electron-withdrawing and highly lipophilic trifluoromethyl (–CF₃) group, the –CF₂H moiety acts as a lipophilic hydrogen-bond donor [2]. The strong electron-withdrawing nature of the two fluorine atoms polarizes the adjacent C–H bond, allowing it to act as a bioisostere for hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups.
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Target Binding: The –CF₂H proton can engage in critical hydrogen bonding within kinase hinge regions or GPCR binding pockets, improving target affinity without the desolvation penalty associated with highly polar groups[3].
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Metabolic Stability: Replacing a standard methyl group with a difluoromethyl group drastically reduces susceptibility to Cytochrome P450-mediated oxidation, thereby extending the in vivo half-life of the resulting drug candidate.
Table 2: Comparative Pharmacophore Properties
| Property | Methyl (–CH₃) | Difluoromethyl (–CF₂H) | Trifluoromethyl (–CF₃) |
| Lipophilicity (Hansch | 0.52 | 0.38 | 0.88 |
| H-Bond Donor Capacity | None | Yes (Lipophilic) | None |
| Metabolic Stability (CYP450) | Low (Prone to oxidation) | High | Very High |
| Steric Volume (ų) | 16.8 | 21.5 | 39.8 |
The Bromine Handle: Orthogonal Reactivity
The bromine atom at the C5 (or C4) position serves as a highly reactive electrophilic node for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Negishi). Its presence allows for rapid, divergent late-stage functionalization to explore the chemical space of the lipophilic binding pocket.
Divergent Synthetic Workflows
Divergent synthetic workflows for 5-Bromo-2-(difluoromethyl)-1H-imidazole in drug discovery.
Experimental Protocols & Self-Validating Systems
To ensure high-fidelity synthesis, the following protocols have been optimized to account for the specific electronic demands of the difluoromethyl-imidazole system.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5
Objective: Couple an aryl boronic acid to the C5 position of the imidazole core to expand the pharmacophore.
Causality of Experimental Choices:
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Catalyst Selection: Pd(dppf)Cl₂ is strictly preferred over monodentate catalysts like Pd(PPh₃)₄. The bidentate dppf ligand suppresses the formation of inactive, highly stable palladium-imidazole bis-ligated complexes—a common failure mode when coupling unprotected nitrogen heterocycles.
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Base Selection: Aqueous K₂CO₃ provides precise basicity to form the reactive boronate species without triggering base-catalyzed degradation of the –CF₂H group, which can undergo unwanted carbene formation under highly basic conditions (e.g., KOtBu).
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask, combine 5-Bromo-2-(difluoromethyl)-1H-imidazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
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Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and deionized water. Sparge the biphasic mixture with argon for 15 minutes. Rationale: Removing dissolved oxygen prevents the oxidative homocoupling of the boronic acid.
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Initiation: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of argon. Seal the flask and heat to 90°C for 12 hours.
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Self-Validating QC (LC-MS): Sample the organic layer. The reaction is complete when the characteristic 1:1 isotopic doublet (⁷⁹Br/⁸¹Br) at m/z ~197/199 [M+H]⁺ disappears, replaced by the exact mass of the coupled product.
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Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Regioselective N1-Alkylation
Objective: Introduce an alkyl or functionalized linker at the N1 position.
Causality of Experimental Choices:
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Base Selection: Cs₂CO₃ in DMF is utilized instead of NaH. The strongly electron-withdrawing –CF₂H group increases the acidity of the imidazole N–H. Cs₂CO₃ is mild enough to avoid side reactions while providing excellent reactivity due to the high solubility and polarizability of the cesium cation (the "cesium effect").
Step-by-Step Methodology:
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Deprotonation: Dissolve the imidazole core (1.0 equiv) in anhydrous DMF. Add Cs₂CO₃ (1.5 equiv) and stir at 25°C for 30 minutes to generate the imidazolide anion.
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Alkylation: Dropwise add the alkyl halide (1.1 equiv) and stir at 50°C for 4–6 hours.
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Self-Validating QC (NMR): Alkylation breaks the tautomeric symmetry, yielding a mixture of N1 and N3 alkylated regioisomers. Validation requires 2D NOESY NMR. Look for an NOE cross-peak between the new N-alkyl protons and the adjacent imidazole ring proton to definitively assign the regiochemistry of the major isolated product.
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Workup: Quench with water, extract with EtOAc, and wash the organic layer extensively with 5% aqueous LiCl (3x) to completely remove residual DMF before chromatography.
Conclusion
5-Bromo-2-(difluoromethyl)-1H-imidazole (CAS 1780273-75-7) is far more than a simple building block; it is a meticulously balanced pharmacophore precursor. By leveraging the orthogonal reactivity of the C5-bromide and the N1-amine, alongside the unique lipophilic hydrogen-bond donating capability of the –CF₂H group, drug development professionals can rapidly access highly optimized, metabolically stable chemical space for advanced therapeutic targets.
References
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Chemical Science (Royal Society of Chemistry) Title: A practical photocatalytic strategy for radical (deuterio)difluoromethylation using imidazolium reagents Source: Chemical Science, RSC Publishing URL:[Link]
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ResearchGate (Fluorine Chemistry Applications) Title: Metal-Free C-H Difluoromethylation of Imidazoles with the Ruppert-Prakash Reagent Source: ResearchGate / Journal of Fluorine Chemistry URL:[Link]
